1-(Chloromethyl)-3-fluoro-5-nitrobenzene
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Overview
Description
1-(Chloromethyl)-3-fluoro-5-nitrobenzene is an aromatic compound characterized by the presence of a chloromethyl group, a fluorine atom, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethyl)-3-fluoro-5-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-(chloromethyl)-3-fluorobenzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the desired nitro compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Nucleophilic Substitution: Products include substituted benzyl derivatives.
Reduction: The major product is 1-(aminomethyl)-3-fluoro-5-nitrobenzene.
Oxidation: Products include 1-(formylmethyl)-3-fluoro-5-nitrobenzene or 1-(carboxymethyl)-3-fluoro-5-nitrobenzene.
Scientific Research Applications
1-(Chloromethyl)-3-fluoro-5-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be modified to create biologically active molecules for drug discovery and development.
Medicine: Derivatives of this compound may exhibit pharmacological properties, making them potential candidates for therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-fluoro-5-nitrobenzene depends on its chemical structure and the functional groups present. The chloromethyl group can participate in nucleophilic substitution reactions, while the nitro group can undergo reduction or oxidation. These reactions can lead to the formation of various products with different biological or chemical activities. The molecular targets and pathways involved are specific to the derivatives formed from this compound.
Comparison with Similar Compounds
1-(Chloromethyl)-3-fluorobenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(Chloromethyl)-4-nitrobenzene: Lacks the fluorine atom, which can influence the compound’s reactivity and properties.
1-(Bromomethyl)-3-fluoro-5-nitrobenzene: Similar structure but with a bromomethyl group instead of a chloromethyl group, affecting its reactivity.
Uniqueness: 1-(Chloromethyl)-3-fluoro-5-nitrobenzene is unique due to the combination of the chloromethyl, fluorine, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(chloromethyl)-3-fluoro-5-nitrobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCSPDIZWBMOTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718832 |
Source
|
Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214344-25-8 |
Source
|
Record name | 1-(Chloromethyl)-3-fluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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